EIPA hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

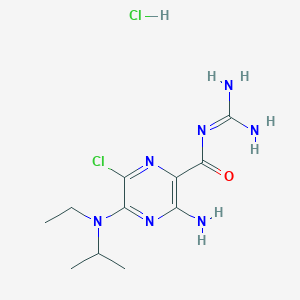

3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClN7O.ClH/c1-4-19(5(2)3)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15;/h5H,4H2,1-3H3,(H2,13,17)(H4,14,15,18,20);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHBOQNLQNKPFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N)C(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

EIPA Hydrochloride: A Technical Guide to its Role in Intracellular pH Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(N-ethyl-N-isopropyl) amiloride (EIPA) hydrochloride, a potent inhibitor of the plasma membrane Na+/H+ exchanger (NHE). EIPA is a critical tool for researchers studying the intricate mechanisms of intracellular pH (pHi) regulation and its profound impact on cellular processes. This document details EIPA's mechanism of action, its effects on various NHE isoforms, and its influence on downstream signaling pathways. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows to facilitate its application in a laboratory setting.

Introduction: The Critical Role of Intracellular pH

Intracellular pH is a tightly regulated physiological parameter essential for a multitude of cellular functions, including enzyme activity, cell proliferation, differentiation, migration, and apoptosis.[1][2] The sodium-hydrogen exchanger (NHE) family of integral membrane proteins plays a pivotal role in maintaining pHi homeostasis by mediating the electroneutral exchange of one intracellular proton for one extracellular sodium ion.[3] Dysregulation of pHi is implicated in various pathological conditions, notably cancer, where a constitutively elevated pHi is considered an emerging hallmark.[3][4] Many cancer cells exhibit increased expression or activity of NHE1, which contributes to an alkaline intracellular environment that facilitates tumor growth and survival.[3][4]

EIPA hydrochloride, an analog of amiloride, is a widely used pharmacological tool to investigate the roles of NHEs.[5] By inhibiting NHE activity, EIPA induces intracellular acidification, allowing for the elucidation of pH-dependent cellular events and positioning it as a molecule of interest in drug development, particularly in oncology.[3][6]

Mechanism of Action: EIPA as an NHE Inhibitor

This compound exerts its primary effect by binding to and blocking the ion exchange activity of the Na+/H+ exchanger.[3] This inhibition prevents the extrusion of protons from the cell, leading to a decrease in intracellular pH.[5][7] EIPA is a more potent and specific inhibitor of NHE than its parent compound, amiloride.[5] While it is often used as a general NHE inhibitor, its affinity for different NHE isoforms varies.

Specificity for NHE Isoforms

The NHE family consists of several isoforms with distinct tissue distributions and physiological roles. EIPA exhibits differential inhibitory activity against these isoforms. Notably, it is a potent inhibitor of NHE1, the ubiquitously expressed isoform crucial for pHi regulation in most mammalian cells.[3][8] It also shows inhibitory activity against other isoforms such as NHE2, NHE3, and NHE7.[9][10][11]

Quantitative Data: EIPA's Inhibitory Profile and Cellular Effects

The following tables summarize key quantitative data from various studies, providing a reference for experimental design.

Table 1: Inhibitory Potency (IC50) of EIPA against NHE Isoforms

| NHE Isoform | Cell Line/System | IC50 Value | Reference |

| NHE (general) | - | 0.033 µg/mL | [12] |

| NHE1 | - | - | [3] |

| NHE2 | Pacific dogfish gill expressed in AP-1 cells | 4.8 µmol l⁻¹ | [11] |

| NHE3 | Pacific dogfish gill expressed in AP-1 cells | 24 µmol l⁻¹ | [11] |

| NHE3 | - | - | [10][13] |

| TRPP3 Channel | Xenopus laevis oocytes | 10.5 µM | [10][14] |

| Basal Na+ current | - | 19.5 µM | [10][14] |

Table 2: Effects of EIPA on Intracellular pH and Cell Proliferation

| Cell Line | EIPA Concentration | Duration of Treatment | Effect on Intracellular pH (pHi) | Effect on Cell Proliferation | Reference |

| C7-MDCK | 20 µM | 30 minutes | Decrease from 7.22 to 7.03 | - | [15] |

| MCF10A | 25 µM | 24 hours | Decrease from 7.28 to 7.16 | - | [16] |

| A549 & H1299 | 10 µM or 20 µM | 24 hours | Fluorescence value decreased (indicating alkalinization) at >20 µM | IC50 ~10 µM | [9] |

| MKN28 | 5-100 µM | 48 hours | No significant effect | Suppressed proliferation | [14][17] |

| BxPC3 & MDA-MB-157 | 10 µM | 18-20 hours | Decreased pHi | - | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving EIPA to study intracellular pH and its cellular consequences.

Measurement of Intracellular pH

A common method for measuring pHi involves the use of pH-sensitive fluorescent dyes.

Protocol: pHi Measurement using BCECF-AM [15][18][19]

-

Cell Preparation: Plate cells on a suitable culture vessel (e.g., 96-well black plates for fluorescence plate reader measurements or glass-bottom dishes for microscopy). Allow cells to adhere and reach the desired confluency.

-

Dye Loading:

-

Prepare a loading buffer (e.g., HEPES-buffered solution).

-

Add the acetoxymethyl (AM) ester form of a pH-sensitive dye, such as 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF-AM), to the loading buffer at a final concentration of 1-5 µM.

-

Remove the culture medium from the cells and wash with the loading buffer.

-

Incubate the cells with the BCECF-AM loading solution at 37°C for 30 minutes.

-

-

Wash and EIPA Treatment:

-

Remove the loading solution and wash the cells twice with the buffer to remove extracellular dye.

-

Add the experimental buffer containing the desired concentration of this compound or vehicle control (e.g., DMSO).

-

Incubate for the desired duration (e.g., 30 minutes to 24 hours).

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm, pH-sensitive, and 440 nm, pH-insensitive) and a single emission wavelength (e.g., 535 nm).

-

The ratio of the fluorescence intensities (490/440) is used to determine the pHi.

-

-

Calibration:

-

To convert the fluorescence ratio to an absolute pHi value, a calibration curve is generated at the end of each experiment.

-

This is achieved by incubating the cells in a high-K+ buffer containing a protonophore (e.g., nigericin) at a series of known pH values.

-

Protocol: pHi Measurement using a Commercial Kit [9]

-

Cell Seeding: Seed cells (e.g., 1x10⁴ cells per well) in a 96-well black plate.

-

EIPA Treatment: Treat cells with the desired concentrations of EIPA (e.g., 10 µM or 20 µM) for 24 hours.

-

Dye Loading:

-

Replace the culture medium with HHBS buffer containing a BCFL, AM dye-loading solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Follow with an additional 30-minute incubation at room temperature.

-

-

Fluorescence Reading: Measure the fluorescence at Ex/Em = 490/535 nm. A lower fluorescence count indicates a more basic pHi.

Cell Viability Assay (MTT Assay)[9]

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

EIPA Treatment: Treat the cells with a range of EIPA concentrations for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well at a final concentration of 500 µg/ml and incubate at 37°C for 2 hours.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Signaling Pathways and Cellular Processes Regulated by EIPA

EIPA-induced intracellular acidification impacts a variety of signaling pathways and cellular functions.

Regulation of Cell Proliferation and Cell Cycle

EIPA has been shown to inhibit the proliferation of various cancer cell lines.[9][17] This anti-proliferative effect is often associated with cell cycle arrest, particularly at the G0/G1 or G1 phase.[9][17] A cellular pH of over 7.2 is often considered a threshold for the G1 to S phase transition, which EIPA can counteract.[9]

Impact on Cancer Stem Cells and STAT3 Signaling

In non-small cell lung cancer (NSCLC) cells, EIPA has been demonstrated to suppress cancer stem cell (CSC) activity, as evidenced by a decrease in tumorsphere formation and the expression of CSC markers.[9] This effect is linked to the inhibition of STAT3 activity. EIPA treatment leads to reduced phosphorylation of STAT3, which in turn can downregulate the expression of molecules like PD-L1.[9]

Caption: EIPA's inhibition of NHE leads to decreased pHi and subsequent STAT3 inactivation.

Compensatory Mechanisms and Cellular Ion Homeostasis

In some cellular contexts, the inhibition of NHE by EIPA can trigger compensatory mechanisms to maintain pHi. For instance, in MKN28 human gastric cancer cells, EIPA treatment alone did not significantly alter pHi. This was attributed to the activity of DIDS-sensitive Cl-/HCO3- exchangers, which appear to compensate for the loss of NHE function by increasing bicarbonate uptake.[17] Co-application of EIPA with a Cl-/HCO3- exchanger inhibitor like DIDS resulted in a significant reduction in pHi.[17]

Caption: Compensatory pHi regulation in response to EIPA and combined inhibition.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of EIPA on cell proliferation and intracellular pH.

Caption: Workflow for studying EIPA's effects on cell proliferation and pHi.

Conclusion

This compound is an indispensable pharmacological agent for the study of intracellular pH regulation. Its ability to potently inhibit the Na+/H+ exchanger allows for the precise manipulation of pHi, thereby enabling researchers to dissect the complex interplay between proton dynamics and cellular function. The data and protocols presented in this guide offer a practical framework for utilizing EIPA in research and drug development, particularly in the context of diseases characterized by aberrant pHi homeostasis, such as cancer. A thorough understanding of its isoform specificity and potential cellular compensatory mechanisms is crucial for the accurate interpretation of experimental results. As our appreciation for the significance of pHi in health and disease continues to grow, the utility of tools like EIPA will undoubtedly expand.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Increased intracellular pH is necessary for adult epithelial and embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are NHE1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermosensitization by lowering intracellular pH with 5-(N-ethyl-N-isopropyl) amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in research on the regulatory mechanism of NHE1 in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Cloning and characterization of Na(+)/H(+) Exchanger isoforms NHE2 and NHE3 from the gill of Pacific dogfish Squalus suckleyi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. An inhibitor of Na(+)/H(+) exchanger (NHE), ethyl-isopropyl amiloride (EIPA), diminishes proliferation of MKN28 human gastric cancer cells by decreasing the cytosolic Cl(-) concentration via DIDS-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identifying a Role for the Sodium Hydrogen Exchanger Isoform 1 in Idiopathic Pulmonary Fibrosis: A Potential Strategy to Modulate Profibrotic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identifying a Role for the Sodium Hydrogen Exchanger Isoform 1 in Idiopathic Pulmonary Fibrosis: A Potential Strategy t… [ouci.dntb.gov.ua]

EIPA Hydrochloride: An In-depth Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

EIPA hydrochloride (Ethylisopropylamiloride hydrochloride) is a potent inhibitor of the sodium-hydrogen exchanger (NHE) family of ion transporters and also exhibits inhibitory activity against the TRPP3 channel.[1][2][3] As a derivative of the diuretic amiloride, this compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of NHEs in various cellular processes.[2] These processes include intracellular pH (pHi) and cell volume regulation, cell proliferation, apoptosis, and migration. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use in the laboratory, and a depiction of its role in relevant signaling pathways.

Chemical and Physical Properties

This compound is a synthetic, off-white to yellow solid.[4][5] It is most commonly supplied as the hydrochloride salt to improve its solubility and stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide;hydrochloride | [6] |

| Synonyms | Ethylisopropylamiloride hydrochloride, L-593,754 hydrochloride, MH 12-43 hydrochloride | [1][7] |

| CAS Number | 1345839-28-2 | [3][6] |

| Molecular Formula | C₁₁H₁₉Cl₂N₇O | [6] |

| Molecular Weight | 336.22 g/mol | [6][8] |

| Melting Point | 202-205 °C (for free base) | [4] |

| Appearance | Off-white to yellow solid | [4][5] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [5][8][9] |

| DMSO | ≥ 60 mg/mL (≥ 200.16 mM) | [10] |

| Ethanol | ~16 mg/mL | [8] |

| Methanol | Soluble (9.80-10.20 mg/mL) | [5] |

| Aqueous Buffers | Sparingly soluble. It is recommended to first dissolve in an organic solvent like DMSO or DMF. | [11] |

Table 3: Stability and Storage of this compound

| Form | Storage Temperature | Stability | Source(s) |

| Powder | -20°C | 3 years | [8][10] |

| Stock Solution in DMSO | -80°C | 1 year | [1][10] |

| Stock Solution in DMSO | -20°C | 1 month | [1][10] |

Mechanism of Action and Biological Activity

This compound's primary mechanism of action is the inhibition of the Na+/H+ exchangers, with potent activity against several isoforms including NHE1, NHE2, NHE3, and NHE5.[4] NHEs are integral membrane proteins that mediate the exchange of one intracellular proton for one extracellular sodium ion, playing a crucial role in maintaining intracellular pH homeostasis.[12] By blocking this exchange, this compound can lead to intracellular acidification, particularly in cells with high metabolic activity.

This compound is also a known inhibitor of the TRPP3 (Transient Receptor Potential Polycystic 3) channel, with an IC₅₀ of 10.5 μM.[1][3] Its inhibitory effects extend to macropinocytosis as well.[1] Due to its role in modulating intracellular pH and ion transport, this compound has been shown to affect a variety of cellular functions, including:

-

Inhibition of cell proliferation: By causing G0/G1 cell cycle arrest, in some cases associated with the upregulation of p21.[1][13]

-

Induction of autophagy: Through the inhibition of NHE3, affecting amino acid transport.[1][3]

-

Modulation of apoptosis. [14]

Experimental Protocols

Preparation of Stock Solutions

Due to its poor solubility in aqueous solutions, a concentrated stock solution of this compound should first be prepared in an organic solvent.

Materials:

-

This compound powder

-

Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)

-

Sterile, conical tubes or vials

Procedure:

-

Aseptically weigh the desired amount of this compound powder.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C or -80°C for long-term storage.[1][10]

General Protocol for Use in Cell Culture

This is a generalized protocol for treating adherent cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.

Materials:

-

Cultured cells in multi-well plates

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture cells to the desired confluency.

-

Prepare the working concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. Ensure the final concentration of DMSO is non-toxic to the cells (typically ≤ 0.1%).

-

Aspirate the old medium from the cells.

-

Wash the cells once with PBS.

-

Add the medium containing the desired concentration of this compound to the cells.

-

Incubate the cells for the desired period (e.g., 2, 6, 24, or 48 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).[1]

-

Proceed with the downstream assay (e.g., cell viability, proliferation, or protein expression analysis).

Measurement of Intracellular pH (pHi) using BCECF-AM

A common application of this compound is to study its effect on intracellular pH. The fluorescent dye BCECF-AM is a widely used indicator for measuring pHi.

Materials:

-

Cultured cells

-

This compound

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

-

DMSO

-

HEPES-buffered saline solution (HBSS) or other suitable buffer

-

Fluorescence plate reader or fluorescence microscope with ratiometric capabilities

Procedure:

-

Cell Preparation: Plate cells in a suitable format (e.g., 96-well black-walled plates) and allow them to adhere.

-

BCECF-AM Loading:

-

Prepare a 1-5 mM stock solution of BCECF-AM in high-quality DMSO.

-

Dilute the BCECF-AM stock solution in HBSS to a final working concentration of 2-5 µM.

-

Remove the culture medium from the cells and wash with HBSS.

-

Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[17][18]

-

-

Wash: Aspirate the loading solution and wash the cells 2-3 times with HBSS to remove extracellular dye.

-

EIPA Treatment: Add HBSS containing the desired concentration of this compound to the cells. Include a vehicle control (e.g., DMSO).

-

Fluorescence Measurement:

-

Immediately begin measuring the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).[17]

-

Acquire data over time to monitor the change in pHi.

-

-

Calibration (Optional but Recommended): To convert the fluorescence ratio to absolute pHi values, a calibration curve can be generated using a buffer containing nigericin and valinomycin to equilibrate the intracellular and extracellular pH.[17]

Signaling Pathways and Logical Relationships

This compound's primary target, the Na+/H+ exchanger (NHE), is a central regulator of cellular homeostasis. Its activity is modulated by various signaling pathways, and its inhibition by EIPA has significant downstream consequences.

The activity of NHE1, a key isoform inhibited by EIPA, is regulated by upstream signaling molecules such as the MAP kinases ERK1/2.[12]

The inhibition of NHE by this compound initiates a cascade of downstream cellular effects.

Safety and Handling

This compound is intended for laboratory research use only.[2] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

First Aid: In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical attention.

-

Disposal: Dispose of in accordance with local regulations.

Conclusion

This compound is a powerful and selective inhibitor of the Na+/H+ exchanger, making it an indispensable tool for researchers in various fields of cell biology and drug discovery. Its well-characterized chemical properties and mechanism of action, coupled with established experimental protocols, allow for its effective use in elucidating the complex roles of NHEs in health and disease. Careful consideration of its solubility, stability, and handling requirements will ensure reproducible and reliable experimental outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. usbio.net [usbio.net]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. EIPA | 1154-25-2 [chemicalbook.com]

- 5. Enzo Life Sciences Amiloride, 5-(N-Ethyl-N-isopropyl)-, (5mg), CAS Number: | Fisher Scientific [fishersci.com]

- 6. This compound | C11H19Cl2N7O | CID 56935648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. selleckchem.com [selleckchem.com]

- 9. selleck.co.jp [selleck.co.jp]

- 10. selleckchem.com [selleckchem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Structural and Functional Changes in the Na+/H+ Exchanger Isoform 1, Induced by Erk1/2 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. karger.com [karger.com]

- 15. Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

An In-depth Technical Guide on the Discovery and Synthesis of 5-(N-ethyl-N-isopropyl)-amiloride (EIPA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(N-ethyl-N-isopropyl)-amiloride (EIPA) is a potent derivative of the diuretic amiloride and a crucial tool in cell biology and pharmacology. Primarily known as a selective inhibitor of the Na+/H+ exchanger (NHE), EIPA has been instrumental in elucidating the role of this antiporter in various physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and key biological activities of EIPA. It includes detailed experimental protocols for its synthesis and for assays used to characterize its biological effects, along with a compilation of its quantitative pharmacological data. Furthermore, this guide presents visual representations of the signaling pathways and experimental workflows associated with EIPA, created using the DOT language for Graphviz.

Discovery and Rationale

The discovery of EIPA is rooted in the structure-activity relationship (SAR) studies of amiloride, a potassium-sparing diuretic that was found to inhibit Na+ transport systems. Early research by Kleyman and Cragoe systematically explored modifications of the amiloride structure to enhance its potency and selectivity for specific ion transporters.[1][2] Their work revealed that substitutions at the 5-amino group of the pyrazine ring could dramatically increase the inhibitory activity against the Na+/H+ exchanger.

The addition of hydrophobic alkyl groups, such as ethyl and isopropyl, to the 5-amino nitrogen of amiloride led to the synthesis of EIPA. This modification resulted in a compound with significantly greater potency for NHE inhibition compared to its parent compound, amiloride.[2][3][4] This enhanced activity is attributed to the increased lipophilicity of the molecule, allowing for better interaction with the NHE protein. EIPA's selectivity for NHE over other ion channels, such as the epithelial sodium channel (ENaC), made it a valuable pharmacological tool to dissect the specific roles of NHE in cellular processes.

Chemical Synthesis of EIPA

While a definitive, publicly available step-by-step synthesis protocol for EIPA is not extensively detailed in the primary literature, a general synthetic strategy can be inferred from the synthesis of other 5-substituted amiloride analogs. The most plausible route involves the nucleophilic aromatic substitution of a di-chlorinated pyrazine precursor.

A likely starting material for the synthesis of EIPA is methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. The synthesis would then proceed through the following conceptual steps:

-

Alkylation of the 5-amino group: The 5-amino group of the pyrazine ring is selectively alkylated with ethyl and isopropyl groups. This can be achieved through various alkylation methods, likely involving the use of ethyl iodide and isopropyl iodide or other suitable alkylating agents in the presence of a base.

-

Guanidinylation: The methyl ester at the 2-position is then converted to the guanidino group. This is a characteristic feature of amiloride and its derivatives and is crucial for their activity. This step typically involves reaction with guanidine under appropriate conditions.

A more general approach described for the synthesis of 5-substituted amiloride analogs involves the use of a 5,6-dichloropyrazinoyl guanidine intermediate.[5] This intermediate can then undergo a nucleophilic aromatic substitution reaction with N-ethyl-N-isopropylamine to yield EIPA.

Note: The precise reaction conditions, including solvents, temperatures, and purification methods, would require optimization for a successful synthesis.

Quantitative Pharmacological Data

EIPA has been extensively characterized for its inhibitory activity against various targets. The following tables summarize the key quantitative data.

| Target | Species/Cell Line | Assay Type | IC50 (µM) | Ki (µM) | Reference(s) |

| NHE1 | Various | Intracellular pH recovery | - | 0.02 | [6] |

| NHE2 | Various | Intracellular pH recovery | - | 0.5 | [6] |

| NHE3 | Various | Intracellular pH recovery | - | 2.4 | [6] |

| NHE4 | Various | Intracellular pH recovery | ≥10 | - | [6] |

| NHE5 | Various | Intracellular pH recovery | - | 0.42 | [6] |

| TRPP3 Channel | Xenopus oocytes | Electrophysiology | 10.5 | - | [7] |

| Macropinocytosis | Cancer cells | Dextran uptake | 25-100 | - | [5] |

Table 1: Inhibitory Potency of EIPA against Na+/H+ Exchanger Isoforms and Other Targets.

| Parameter | Value | Reference(s) |

| Molecular Formula | C11H18ClN7O | [6][8][9] |

| Molecular Weight | 299.77 g/mol | [6][8][9] |

| Solubility | Soluble in DMSO and methanol. Insoluble in water. | [10] |

| Appearance | Off-white to yellow solid | [7] |

| Melting Point | 202-205 °C | [10] |

Table 2: Physicochemical Properties of EIPA.

Experimental Protocols

Measurement of Intracellular pH (pHi) using BCECF-AM

This protocol describes the use of the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) to measure changes in intracellular pH following treatment with EIPA.

Materials:

-

Cells of interest cultured on coverslips or in a 96-well plate

-

BCECF-AM (stock solution in DMSO)

-

HEPES-buffered saline (HBS)

-

EIPA (stock solution in DMSO)

-

Fluorescence microscope or plate reader with appropriate filters (Excitation: ~490 nm and ~440 nm, Emission: ~535 nm)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency.

-

Dye Loading:

-

Prepare a loading buffer by diluting the BCECF-AM stock solution in HBS to a final concentration of 2-5 µM.

-

Wash the cells once with HBS.

-

Incubate the cells with the BCECF-AM loading buffer for 30-60 minutes at 37°C in the dark.

-

-

Washing: Wash the cells twice with HBS to remove extracellular dye.

-

Baseline Measurement:

-

Place the cells on the microscope stage or in the plate reader.

-

Acquire baseline fluorescence measurements by alternating excitation wavelengths between 490 nm and 440 nm and measuring the emission at 535 nm. The ratio of the fluorescence intensities (490/440) is proportional to the intracellular pH.

-

-

EIPA Treatment:

-

Add EIPA to the cells at the desired final concentration.

-

Immediately begin recording the fluorescence ratio over time to monitor the change in intracellular pH.

-

-

Calibration (Optional but Recommended):

-

At the end of the experiment, calibrate the fluorescence ratio to pH values using a nigericin/high K+ buffer at different known pH values.

-

Macropinocytosis Inhibition Assay

This protocol outlines a method to quantify the inhibition of macropinocytosis by EIPA using fluorescently labeled dextran.[5]

Materials:

-

Cells of interest cultured on coverslips or in a multi-well plate

-

Fluorescently labeled dextran (e.g., FITC-dextran or TMR-dextran, 70 kDa)

-

Serum-free culture medium

-

EIPA (stock solution in DMSO)

-

Paraformaldehyde (PFA) for fixing

-

DAPI for nuclear staining

-

Fluorescence microscope and image analysis software

Procedure:

-

Cell Seeding: Seed cells and allow them to adhere and grow to the desired confluency.

-

Pre-treatment with EIPA:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with various concentrations of EIPA (or vehicle control) in serum-free medium for 30-60 minutes at 37°C.

-

-

Dextran Uptake:

-

Add fluorescently labeled dextran to the medium at a final concentration of 0.5-1 mg/mL.

-

Incubate for 15-30 minutes at 37°C to allow for macropinocytosis to occur.

-

-

Washing and Fixing:

-

Place the cells on ice and wash them three to five times with ice-cold PBS to remove surface-bound dextran.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

-

Staining and Imaging:

-

Wash the cells with PBS.

-

Stain the nuclei with DAPI.

-

Acquire images using a fluorescence microscope.

-

-

Quantification:

-

Use image analysis software to quantify the number and intensity of fluorescent dextran-containing vesicles (macropinosomes) per cell.

-

Normalize the data to the number of cells (counted by DAPI-stained nuclei).

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of EIPA on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cells of interest

-

EIPA (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells and treat them with the desired concentrations of EIPA or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

-

-

Cell Harvesting:

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

-

Fixation:

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Signaling Pathways and Mechanisms of Action

EIPA's primary mechanism of action is the inhibition of the Na+/H+ exchanger, which has several downstream consequences on cellular signaling pathways.

Inhibition of Na+/H+ Exchanger and Intracellular pH Regulation

EIPA directly binds to and blocks the activity of NHE isoforms, preventing the exchange of intracellular H+ for extracellular Na+. This leads to a decrease in intracellular pH (acidification).

Caption: EIPA inhibits the Na+/H+ exchanger, leading to intracellular acidification.

Inhibition of Macropinocytosis

NHE activity is crucial for the formation of macropinosomes, a form of endocytosis. By inhibiting NHE, EIPA disrupts the localized pH changes at the plasma membrane that are necessary for membrane ruffling and macropinosome formation.

Caption: EIPA's inhibition of NHE disrupts macropinocytosis.

Induction of Cell Cycle Arrest

EIPA has been shown to induce cell cycle arrest, often at the G0/G1 phase. This effect is linked to the upregulation of the cyclin-dependent kinase inhibitor p21. The exact mechanism linking NHE inhibition to p21 upregulation is complex and may involve MAPK signaling pathways.

Caption: EIPA-induced cell cycle arrest is mediated by p21 upregulation.

Conclusion

5-(N-ethyl-N-isopropyl)-amiloride has proven to be an invaluable pharmacological tool since its development from the parent molecule, amiloride. Its potent and selective inhibition of the Na+/H+ exchanger has enabled significant advances in our understanding of the roles of this ion transporter in a multitude of cellular processes, including intracellular pH regulation, macropinocytosis, and cell cycle control. This technical guide provides a centralized resource for researchers, summarizing the key information on the discovery, synthesis, and biological characterization of EIPA, and offers detailed protocols to facilitate its use in the laboratory. The continued application of EIPA in research is expected to further unravel the complex signaling networks in which NHE plays a critical role.

References

- 1. Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4196292A - 6-Substituted amiloride derivatives - Google Patents [patents.google.com]

- 3. Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA). | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. 3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide;S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate | C30H40ClN7O5S | CID 9852474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. mdpi.com [mdpi.com]

- 10. AI-enabled synthesis prediction in modern medicinal chemistry - American Chemical Society [acs.digitellinc.com]

EIPA hydrochloride's effect on TRPP3 channel activity

An In-depth Technical Guide to the Effect of EIPA Hydrochloride on TRPP3 Channel Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory effects of 5-(N-ethyl-N-isopropyl)amiloride (EIPA) hydrochloride on the Transient Receptor Potential Polycystin 3 (TRPP3) channel. TRPP3, also known as Polycystic Kidney Disease 2-Like 1 (PKD2L1), is a non-selective cation channel involved in various physiological processes, including sour taste sensation and pH-sensitive neuronal activity.[1][2] EIPA, a derivative of the diuretic amiloride, has been identified as a potent, reversible inhibitor of TRPP3, making it a critical pharmacological tool for studying the channel's function and a potential lead compound for therapeutic development.[1]

Quantitative Analysis of TRPP3 Inhibition

This compound is an orally active inhibitor of the TRPP3 channel.[3][4] Its inhibitory effect has been quantified using various electrophysiological and ion flux assays. The half-maximal inhibitory concentration (IC50) for EIPA on TRPP3 is consistently reported to be 10.5 μM.[1][3][4][5][6][7][8] Studies comparing EIPA to other amiloride analogs have established a clear structure-activity relationship, with inhibitory potency correlating positively with the size of the inhibitor molecule.[1]

Table 1: Inhibitory Potency of Amiloride Analogs on TRPP3 Channel

| Compound | IC50 (μM) | Potency Rank | Reference(s) |

|---|---|---|---|

| Phenamil | 0.14 | 1 | [1][5] |

| Benzamil | 1.1 | 2 | [1][5] |

| EIPA | 10.5 | 3 | [1][3][4][5][6][7][8] |

| Amiloride | 143 | 4 |[1] |

Table 2: Summary of EIPA's Quantitative Effects on TRPP3 and Other Targets

| Target | Effect | Quantitative Data | Experimental System | Reference(s) |

|---|---|---|---|---|

| TRPP3 Channel | Inhibition of Ca²⁺-activated currents | IC50: 10.5 μM | Xenopus laevis oocytes | [1] |

| TRPP3 Channel | Suppression of Ca²⁺ uptake | 100 μM EIPA causes suppression | Xenopus laevis oocytes | [3][4] |

| Na⁺/H⁺ Exchanger 3 (NHE3) | Inhibition | - | IEC-18 cells | [3][4] |

| Basal Na⁺ Current | Reversible Inhibition | IC50: 19.5 μM | - | [3][4] |

| Macropinocytosis | Inhibition | 20 μM EIPA blocks uptake | HT-29 and MIA PaCa-2 cells |[3][4] |

Mechanism of TRPP3 Inhibition by EIPA

EIPA exerts its inhibitory effect on TRPP3 channels through a direct interaction that alters the channel's gating properties.

-

Gating Modification : Cell-attached patch-clamp studies have revealed that amiloride analogs, including EIPA, decrease the open probability (Po) and the mean open time of the TRPP3 channel.[1] This indicates that the inhibitor stabilizes the closed state of the channel or hinders its transition to an open state.

-

No Effect on Conductance : Importantly, EIPA does not alter the single-channel conductance.[1] This suggests that the drug does not act as a simple pore blocker that physically occludes the ion permeation pathway. Instead, it functions as a gating modifier.

-

Competitive Binding : Inhibition studies with the known TRPP3 inhibitor tetrapentylammonium suggest that amiloride and its analogs compete for the same binding site on the channel.[1] This implies a specific binding pocket that, when occupied by EIPA, allosterically modulates the channel gate.

Beyond its action on TRPP3, EIPA is well-documented as an inhibitor of the Na+/H+ exchanger (NHE), particularly NHE1 and NHE3, and macropinocytosis.[3][4][9][10] This lack of specificity is a critical consideration for researchers using EIPA to probe TRPP3 function, necessitating appropriate controls to distinguish TRPP3-mediated effects from off-target activities.

Signaling and Regulatory Pathways

TRPP3 is a Ca²⁺-activated channel, placing intracellular calcium at the core of its regulatory pathway.[1] Its function is also modulated by post-translational modifications and interactions with regulatory proteins like calmodulin.

Experimental Protocols

The characterization of EIPA's effect on TRPP3 has primarily relied on heterologous expression in Xenopus laevis oocytes followed by electrophysiological analysis and ion flux assays.[1]

Two-Microelectrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is used to measure whole-cell currents in oocytes expressing TRPP3.

-

Oocyte Preparation : Xenopus laevis oocytes are harvested and defolliculated. cRNA encoding human TRPP3 is then injected into the oocytes. Injected oocytes are incubated for 2-4 days to allow for channel expression on the plasma membrane.

-

Recording Setup : An oocyte is placed in a recording chamber and perfused with a standard bath solution (e.g., containing NaCl, KCl, MgCl₂, and HEPES buffer at pH 7.4). The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

-

Current Measurement : The membrane potential is held at a set voltage (e.g., -50 mV). To measure TRPP3 activity, Ca²⁺-activated currents are elicited by switching to a bath solution containing CaCl₂.[11]

-

Inhibition Assay : To determine the IC50, baseline Ca²⁺-activated currents are established. The oocytes are then perfused with solutions containing increasing concentrations of this compound. The reduction in current amplitude at each concentration is measured and plotted to calculate the IC50 value.[1] A washout step with the standard bath solution is performed to confirm the reversibility of the inhibition.

Radiolabeled ⁴⁵Ca²⁺ Uptake Assay

This assay directly measures the influx of calcium through the TRPP3 channel.

-

Oocyte Preparation : Xenopus oocytes are prepared and injected with TRPP3 cRNA as described above. Non-injected oocytes serve as a negative control.

-

Uptake Experiment : Oocytes are incubated in a buffer solution. The uptake is initiated by transferring the oocytes to a solution containing radiolabeled ⁴⁵CaCl₂.

-

Inhibition Assay : For inhibition studies, groups of oocytes are pre-incubated with this compound at various concentrations before the addition of the ⁴⁵Ca²⁺-containing solution.

-

Measurement : After a defined incubation period, the uptake is stopped by washing the oocytes with an ice-cold, Ca²⁺-free solution containing a chelator like EDTA. Individual oocytes are then lysed, and the radioactivity is measured using a scintillation counter. The reduction in ⁴⁵Ca²⁺ uptake in the presence of EIPA is used to quantify its inhibitory effect.[1]

Experimental Workflow Visualization

Conclusion

This compound is a well-characterized inhibitor of the TRPP3 channel, acting as a gating modifier to reduce channel activity with an IC50 of 10.5 μM.[1] Its mechanism involves decreasing the channel's open probability and mean open time without affecting single-channel conductance.[1] While its utility is underscored by its potent, reversible action, researchers must remain cognizant of its off-target effects on Na+/H+ exchangers and macropinocytosis. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for scientists and drug development professionals investigating TRPP3 channel pharmacology and its role in cellular physiology and disease.

References

- 1. Inhibition of TRPP3 channel by amiloride and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of TRPP3 Channel Function by N-terminal Domain Palmitoylation and Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. EIPA | 1154-25-2 | TRP/TRPV Channel | MOLNOVA [molnova.com]

- 6. EIPA - Immunomart [immunomart.com]

- 7. usbio.net [usbio.net]

- 8. This compound Datasheet DC Chemicals [dcchemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of TRPP3 by calmodulin through Ca2+/calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]

Topic: The Structural Difference Between EIPA and Amiloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Amiloride and its analog, 5-(N-ethyl-N-isopropyl)amiloride (EIPA), are pivotal pharmacological tools for studying the Na+/H+ exchanger (NHE) family. While both are potent inhibitors, their utility in research and potential for therapeutic development are defined by significant differences in potency and selectivity that arise from a specific structural modification. This technical guide provides a detailed examination of the core structural difference between EIPA and amiloride, presenting a comparative analysis of their inhibitory profiles against key ion transporters. We include a structured summary of quantitative inhibitory data, detailed experimental protocols for assessing their activity, and visual diagrams of their structural relationship and relevant experimental workflows to provide a comprehensive resource for professionals in drug development and biomedical research.

Core Structural Difference

The fundamental structural distinction between amiloride and EIPA lies in the substitution at the 5-position amino group of the pyrazine ring. Amiloride is a pyrazinoylguanidine compound. EIPA is a derivative where this 5-amino group is modified by the addition of both an ethyl and an isopropyl group.[1] This substitution of bulky, lipophilic alkyl groups is the singular structural change that differentiates EIPA from its parent compound, amiloride.

This modification has profound implications for the molecule's pharmacological properties. The insertion of these short alkyl chains dramatically increases the lipophilicity and steric bulk of the molecule.[2] This is thought to enhance its affinity for specific isoforms of the Na+/H+ exchanger, most notably NHE1, while reducing its activity against other targets like the epithelial sodium channel (ENaC).

Caption: Logical diagram illustrating the structural modification from amiloride to EIPA.

Comparative Inhibitory Activity

The structural alteration from amiloride to EIPA results in a significant shift in inhibitory potency and selectivity. EIPA is a substantially more potent inhibitor of several NHE isoforms, particularly NHE1, compared to amiloride. Conversely, amiloride is a more potent blocker of the epithelial sodium channel (ENaC) and certain acid-sensing ion channels (ASICs). This differential activity makes EIPA a more selective tool for studying NHE1, while amiloride has broader applications and off-target effects to consider.

| Target Transporter | Amiloride IC50 / Ki | EIPA IC50 / Ki | Fold Difference (Amiloride/EIPA) | Primary Application |

| NHE1 | ~3 µM - 1 mM (IC50)[1][3] | 0.02 - 0.03 µM (Ki)[4][5] | ~100 - 33,000x (EIPA more potent) | EIPA is the preferred selective inhibitor. |

| NHE2 | 55 µM (IC50, dogfish)[6] | 0.5 µM (Ki, human)[4] | ~110x (EIPA more potent) | EIPA shows high potency. |

| NHE3 | 9 µM (IC50, dogfish)[6] | 2.4 µM (Ki, human)[4] | ~3.75x (EIPA more potent) | Both show activity; EIPA is moderately more potent. |

| ENaC | 0.1 - 0.5 µM (IC50)[1][2][3] | >10 µM[7] | >20 - 100x (Amiloride more potent) | Amiloride is a potent, selective blocker. |

| ASIC1a | 13.5 µM (IC50)[8] | 20.7 µM (IC50)[8] | ~1.5x (Amiloride more potent) | Amiloride is a moderately more potent inhibitor. |

Table 1: Summary of comparative inhibitory constants for Amiloride and EIPA against key ion transporter targets. Values are approximate and can vary based on experimental conditions (e.g., species, external Na+ concentration).

Experimental Protocols

The characterization of inhibitors like amiloride and EIPA relies on robust functional assays. Below are detailed methodologies for two key experiments used to determine their inhibitory activity on NHE1 and ENaC.

Measurement of NHE1 Activity via Intracellular pH Fluorometry

This widely used method assesses NHE1 activity by monitoring the recovery of intracellular pH (pHi) following an induced acid load. The pH-sensitive fluorescent dye BCECF-AM is central to this protocol.

Experimental Workflow:

Caption: Workflow for measuring NHE1 inhibition using BCECF-AM fluorometry.

Methodology Details:

-

Cell Preparation: Cells endogenously or exogenously expressing NHE1 (e.g., fibroblasts, HEK293 cells) are cultured on glass coverslips.

-

Dye Loading: Cells are incubated with a buffer containing the cell-permeant acetoxymethyl ester of BCECF (BCECF-AM).[9] Intracellular esterases cleave the AM group, trapping the fluorescent BCECF probe inside the cell.

-

Acidification: To initiate NHE1 activity, an intracellular acid load is induced. A common method is the ammonium chloride (NH₄Cl) prepulse. Cells are perfused with an NH₄Cl-containing solution, causing intracellular alkalinization. This is followed by perfusion with a sodium-free solution, which leads to a rapid drop in pHi (acidification) as NH₃ leaves the cell.[10]

-

pHi Recovery Measurement: The cells are then perfused with a sodium-containing buffer. NHE1 actively transports Na+ into the cell in exchange for H+, causing the pHi to recover toward baseline. This recovery is monitored in real-time by measuring the ratio of BCECF fluorescence intensity at two excitation wavelengths (pH-sensitive vs. pH-insensitive).

-

Inhibitor Testing: The pHi recovery experiment is repeated with various concentrations of EIPA or amiloride added to the sodium-containing recovery buffer.

-

Data Analysis: The initial rate of pHi recovery is calculated for each condition. These rates are plotted against the corresponding inhibitor concentrations, and the data are fitted to a dose-response curve to determine the IC₅₀ value.

Measurement of ENaC Activity via Two-Electrode Voltage Clamp (TEVC)

This electrophysiological technique is the gold standard for characterizing ion channel activity, including ENaC, typically expressed in Xenopus laevis oocytes.

Experimental Workflow:

Caption: Workflow for measuring ENaC inhibition using a two-electrode voltage clamp.

Methodology Details:

-

Expression System: Oocytes from Xenopus laevis are injected with complementary RNAs (cRNAs) encoding the three subunits (α, β, γ) of ENaC.[11] The oocytes are then incubated for several days to allow for protein expression and insertion into the plasma membrane.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes. A voltage-clamp amplifier is used to hold (clamp) the membrane potential at a fixed value, typically -60 mV.[12][13]

-

Current Measurement: The oocyte is perfused with a sodium-containing solution, and the whole-cell current required to maintain the clamped potential is recorded. The specific ENaC-mediated current is determined as the "amiloride-sensitive current"—the difference in current before and after applying a high, saturating concentration of amiloride (e.g., 10 µM).[12][14]

-

Inhibitor Application: To determine the IC₅₀, the baseline ENaC current is measured, followed by perfusion of solutions containing increasing concentrations of the test inhibitor (e.g., amiloride or EIPA). The steady-state current at each concentration is recorded.

-

Data Analysis: The percentage of current inhibition is calculated for each concentration relative to the maximal amiloride-sensitive current. These values are plotted against inhibitor concentration, and the resulting curve is fitted to determine the IC₅₀.

Conclusion

The addition of ethyl and isopropyl groups to the 5-amino position of amiloride to form EIPA creates a pharmacologically distinct molecule. This structural change significantly enhances its potency and selectivity for NHE1, making EIPA an invaluable tool for investigating the specific roles of this transporter in cellular physiology and disease. Conversely, amiloride remains the more potent inhibitor of ENaC and certain ASICs. A thorough understanding of these structure-activity relationships, supported by the quantitative data and experimental protocols presented herein, is essential for researchers and drug development professionals to select the appropriate inhibitor and accurately interpret experimental findings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Cloning and characterization of Na(+)/H(+) Exchanger isoforms NHE2 and NHE3 from the gill of Pacific dogfish Squalus suckleyi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. δ ENaC: a novel divergent amiloride-inhibitable sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amiloride Analogs as ASIC1a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identifying a Role for the Sodium Hydrogen Exchanger Isoform 1 in Idiopathic Pulmonary Fibrosis: A Potential Strategy to Modulate Profibrotic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Protease XIV abolishes NHE inhibition by empagliflozin in cardiac cells [frontiersin.org]

- 11. Epithelial sodium channel - Wikipedia [en.wikipedia.org]

- 12. CFTR fails to inhibit the epithelial sodium channel ENaC expressed in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Influence of voltage and extracellular Na(+) on amiloride block and transport kinetics of rat epithelial Na(+) channel expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The In Vivo Pharmacokinetic Profile of EIPA Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

EIPA hydrochloride (5-(N-ethyl-N-isopropyl)amiloride hydrochloride) is a potent inhibitor of the sodium-hydrogen exchanger (NHE) and the transient receptor potential polycystin 3 (TRPP3) ion channel.[1][2] Its ability to modulate intracellular pH and calcium signaling has made it a valuable tool in various research areas, including cardiovascular diseases, oncology, and cell biology. Understanding the pharmacokinetic properties of this compound in vivo is crucial for the design and interpretation of preclinical studies and for assessing its therapeutic potential. This technical guide provides a comprehensive overview of the available in vivo pharmacokinetic data, experimental methodologies, and the key signaling pathways modulated by EIPA.

I. In Vivo Pharmacokinetic Parameters

The available in vivo pharmacokinetic data for this compound is primarily derived from studies in mice following intraperitoneal (IP) administration. A summary of the key parameters is presented below. It is important to note that a complete pharmacokinetic profile, including parameters such as Cmax, Tmax, and AUC, is not extensively documented in publicly available literature.

Table 1: In Vivo Pharmacokinetic Parameters of EIPA in Mice

| Parameter | Value | Species | Administration Route | Dosage | Source |

| Plasma Half-life (t½) | 31.2 ± 2.5 min | Mouse | Intraperitoneal | 10 µg/g | [3] |

Key Observations:

-

Rapid Elimination: The short plasma half-life of approximately 31 minutes in mice suggests that EIPA is rapidly eliminated from the systemic circulation.[3]

-

Hepatic Clearance: Studies indicate that EIPA is cleared rapidly from the liver.[3]

-

Metabolism: Amiloride has been identified as a metabolite of EIPA in vivo.[3]

-

Tissue Distribution: Following intraperitoneal injection in mice, concentrations of EIPA greater than 1 µM were sustained for at least 2 hours in the kidney and in a transplantable tumor, suggesting potential for accumulation and sustained activity in these tissues.[3]

II. Experimental Protocols

A. Animal Model and Drug Administration

A common experimental model for studying the pharmacokinetics of EIPA involves the use of mice.

Protocol for Intraperitoneal (IP) Injection in Mice:

-

Animal Restraint: Properly restrain the mouse to expose the abdominal area.

-

Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

-

Needle Insertion: Use a 25-27 gauge needle and insert it at a 10-20 degree angle into the peritoneal cavity.

-

Aspiration: Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ.

-

Injection: Slowly inject the this compound solution.

-

Withdrawal: Withdraw the needle and return the mouse to its cage.

-

Observation: Monitor the animal for any signs of distress post-injection.

B. Sample Collection and Analysis

Blood Sampling:

Blood samples are typically collected at various time points post-administration to characterize the drug's concentration-time profile. Common methods for serial blood sampling in mice include saphenous vein, submandibular vein, or retro-orbital sinus puncture.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method has been described for the quantification of EIPA in plasma and tissue samples.[3]

-

Sample Preparation:

-

Homogenize tissue samples.

-

Perform solid-phase extraction using a C8 preparative column to isolate EIPA and its metabolites from the biological matrix.[3]

-

-

Chromatographic Conditions:

-

Quantification:

-

Generate a standard curve using known concentrations of EIPA.

-

Use an internal standard (e.g., benzamil) to correct for variations in extraction and injection volume.[3] The retention times for amiloride, benzamil (internal standard), EIPA, and another analog, HMA, were reported to be 13.4, 19.5, 21.8, and 23.5 minutes, respectively.[3] The calibration curves for this method were linear over a range of 0.1-50 µM in both plasma and tissues.[3]

-

III. Signaling Pathways and Mechanism of Action

EIPA exerts its biological effects primarily through the inhibition of two key membrane proteins: the Na+/H+ exchanger (NHE) and the TRPP3 channel.

A. Inhibition of the Na+/H+ Exchanger (NHE)

NHEs are integral membrane proteins that regulate intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion. EIPA is a potent inhibitor of NHE1, the ubiquitous isoform involved in various physiological and pathophysiological processes.

Caption: Inhibition of the Na+/H+ Exchanger (NHE1) by EIPA.

By inhibiting NHE1, EIPA disrupts the normal regulation of intracellular pH, leading to intracellular acidification. This disruption can have profound effects on various cellular processes, including cell proliferation, migration, and survival.

B. Inhibition of the TRPP3 Channel

TRPP3 (also known as PKD2L1) is a non-selective cation channel that is permeable to Ca2+, Na+, and K+. It is activated by changes in intracellular calcium and pH.

Caption: Inhibition of the TRPP3 Channel by EIPA.

EIPA has been shown to inhibit TRPP3-mediated currents with an IC50 of 10.5 µM.[2] This inhibition of cation influx, particularly calcium, can modulate various physiological processes, including sour taste sensation and neuronal excitability.

C. Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram outlines a typical workflow for an in vivo pharmacokinetic study of this compound.

Caption: Experimental Workflow for an In Vivo PK Study of EIPA.

IV. Conclusion and Future Directions

The available data indicates that this compound is rapidly eliminated in mice, with a plasma half-life of approximately 31 minutes after intraperitoneal administration. It undergoes hepatic clearance and is metabolized to amiloride. While a validated HPLC method for its quantification exists, a comprehensive in vivo pharmacokinetic profile, including oral bioavailability and a full set of parameters like Cmax, Tmax, AUC, clearance, and volume of distribution, remains to be fully elucidated. Further studies are warranted to establish a more complete understanding of the absorption, distribution, metabolism, and excretion of this compound in various preclinical species and via different administration routes. This knowledge will be invaluable for optimizing dosing regimens in research settings and for any future translational considerations.

References

- 1. An inhibitor of Na(+)/H(+) exchanger (NHE), ethyl-isopropyl amiloride (EIPA), diminishes proliferation of MKN28 human gastric cancer cells by decreasing the cytosolic Cl(-) concentration via DIDS-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of TRPP3 channel by amiloride and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic studies of amiloride and its analogs using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

EIPA Hydrochloride's Impact on Cellular Sodium Ion Concentration: A Technical Guide

Executive Summary: This document provides a comprehensive technical overview of the effects of 5-(N-ethyl-N-isopropyl)amiloride (EIPA) hydrochloride on cellular sodium ion concentration. EIPA is a potent pharmacological inhibitor primarily targeting the Na+/H+ exchanger (NHE) family of transmembrane proteins. By blocking the activity of these exchangers, EIPA directly prevents the influx of sodium ions that is coupled to the efflux of protons. This action leads to a significant reduction in intracellular sodium concentration ([Na+]i) and can influence intracellular pH (pHi), thereby impacting a multitude of downstream cellular processes. This guide details the mechanism of action, presents quantitative data on its inhibitory effects, outlines key experimental protocols for studying its impact, and visualizes the associated cellular pathways. It is intended for researchers, scientists, and drug development professionals working in cell biology, pharmacology, and oncology.

Introduction to Cellular Sodium Homeostasis

The maintenance of a stable intracellular sodium concentration, typically much lower than the extracellular environment, is critical for numerous cellular functions, including the regulation of cell volume, the maintenance of membrane potential, and the transport of solutes. The primary regulators of this sodium gradient are the Na+/K+-ATPase pump and various ion channels and transporters. Among these, the Na+/H+ exchangers (NHEs) play a crucial role. NHEs are a family of integral membrane proteins that mediate the electroneutral exchange of one intracellular proton for one extracellular sodium ion. This process is vital for regulating intracellular pH (pHi), and its activity is tightly linked to [Na+]i. Dysregulation of NHE activity and the subsequent alteration of ion concentrations are implicated in various pathological conditions, including cardiac ischemia-reperfusion injury and cancer.

Mechanism of Action of EIPA Hydrochloride

Primary Target: The Na+/H+ Exchanger (NHE)

This compound is a potent derivative of the diuretic amiloride and acts as a primary inhibitor of the Na+/H+ exchanger.[1] It blocks the channel through which ions are transported, thereby preventing the influx of Na+ into the cell that is coupled with H+ extrusion.[2][3] This inhibition directly leads to a decrease in the steady-state intracellular sodium concentration. EIPA exhibits varying degrees of potency against different NHE isoforms, with a particularly high affinity for NHE1.[4] The inhibition of NHEs is a key mechanism by which EIPA influences cellular physiology, from altering ion gradients to suppressing the proliferation of cancer cells.[3][5]

Other Cellular Targets

Beyond its well-documented effects on NHEs, EIPA has been shown to inhibit other cellular processes and targets:

-

TRPP3 Channels: EIPA is an inhibitor of the Transient Receptor Potential Polycation 3 (TRPP3) channel, a calcium-activated cation channel, with a reported IC50 of 10.5 μM.[2][6][7]

-

Macropinocytosis: EIPA is widely used as a pharmacological tool to inhibit macropinocytosis, a form of endocytosis responsible for the non-specific uptake of extracellular fluid and solutes.[6][8][9][10] The inhibition of macropinocytosis is linked to its blockade of NHE activity, which is implicated in the complex signaling required for this process.[2][9]

-

Cardiac Sodium Channels: At concentrations used to inhibit NHE, EIPA can also act as an "open-channel" blocker of cardiac sodium currents (INa) in a use-dependent manner.[11]

Impact on Cellular Sodium Ion Concentration

The primary and most direct consequence of EIPA application is the reduction of sodium influx via NHEs. In pathological states characterized by NHE over-activation, such as ischemia, this effect is particularly pronounced. During ischemia, intracellular acidosis stimulates NHE activity, leading to a detrimental rise in [Na+]i. EIPA effectively counteracts this process.

For instance, studies in isolated ischemic rabbit hearts demonstrated that treatment with 10 μM EIPA significantly limited the increase in intracellular sodium.[12] While [Na+]i in control hearts rose from a baseline of 18.1 to 110.6 mEq/kg dry weight during ischemia, EIPA-treated hearts saw a much smaller increase, from 16.2 to just 39.6 mEq/kg dry weight.[12] This preservation of sodium homeostasis is a key factor in the cardioprotective effects of EIPA, as it prevents the subsequent calcium overload mediated by the Na+/Ca2+ exchanger.[12] Similarly, in a rat heart model, 1.5 µM EIPA significantly inhibited the influx of intracellular Na+ during ischemia.[13]

Downstream Cellular Consequences

The EIPA-induced alteration of [Na+]i and inhibition of NHE activity trigger several downstream effects.

Effects on Intracellular pH (pHi)

By blocking the primary mechanism for proton extrusion in many cell types, EIPA can lead to a decrease in intracellular pH, causing acidification. In a study on newborn rabbit myocardium, EIPA-treated hearts had a higher pHi (6.41) compared to control hearts (6.20) after 15 minutes of ischemia, suggesting EIPA limited the development of severe acidosis.[12] However, in other contexts, such as in certain cancer cells, compensatory mechanisms like the DIDS-sensitive Cl-/HCO3- exchanger can be activated to maintain a stable pHi even when NHE is inhibited.[5]

Impact on Cancer Biology

The alkaline pHi typical of many cancer cells, maintained by hyperactive NHEs, is critical for their proliferation and survival.[14][15] By inhibiting NHEs, EIPA can disrupt this state.

-

Proliferation: EIPA has been shown to suppress the proliferation of various cancer cell lines, including gastric cancer and non-small cell lung cancer (NSCLC), often by inducing a G0/G1 cell cycle arrest.[5][14]

-

Cancer Stem Cells (CSCs): EIPA can suppress CSC activity, as evidenced by a reduction in tumorsphere formation and the downregulation of CSC markers.[14][15]

-

Metabolism: Contrary to some paradigms, inhibiting NHE1 with EIPA has been found to decrease oxidative phosphorylation in cancer cells without altering glycolysis.[16][17]

Influence on Macropinocytosis

Ras-transformed cancer cells often utilize macropinocytosis to scavenge extracellular proteins as a source of amino acids.[10] As a potent inhibitor of this process, EIPA can effectively starve these cells of essential nutrients, thereby inhibiting their growth.[10][18] This effect makes EIPA a valuable tool for studying cancer cell metabolism and a potential lead for therapeutic strategies.

Quantitative Inhibition Data

The inhibitory potency of EIPA varies across different NHE isoforms and other targets. The following tables summarize key quantitative data from the literature.

| Target | Inhibitory Potency | Species/System | Reference |

| NHE1 | Ki = 0.02 µM | Not Specified | [4] |

| NHE2 | Ki = 0.5 µM | Not Specified | [4] |

| NHE2 | IC50 = 4.8 µmol/L | Pacific Dogfish Shark | [19] |

| NHE3 | Ki = 2.4 µM | Not Specified | [4] |

| NHE3 | IC50 = 24 µmol/L | Pacific Dogfish Shark | [19] |

| NHE4 | IC50 ≥ 10 µM | Not Specified | [4] |

| NHE5 | Ki = 0.42 µM | Not Specified | [4] |

| NHE7 | IC50 ≈ 10 µM (inferred from cell proliferation) | Human NSCLC Cells | [14] |

| TRPP3 Channel | IC50 = 10.5 µM | Xenopus laevis Oocytes | [6][7] |

| Basal Na+ Current | IC50 = 19.5 µM | Not Specified | [6][7] |

| Table 1: Inhibitory Potency of EIPA on Various Cellular Targets. This table summarizes the reported Ki and IC50 values for EIPA against different isoforms of the Na+/H+ exchanger and other ion channels. |

| Condition | Parameter | Control Group | EIPA-Treated Group (10 µM) | Reference |

| Baseline | [Na+]i (mEq/kg dry weight) | 18.1 ± 3.2 | 16.2 ± 2.4 | [12] |

| Ischemia (40 min) | [Na+]i (mEq/kg dry weight) | 110.6 ± 14.0 | 39.6 ± 9.6 | [12] |

| Reperfusion (40 min) | [Na+]i (mEq/kg dry weight) | 53.3 ± 12.3 | 12.6 ± 3.5 | [12] |

| Table 2: Effect of EIPA on Intracellular Sodium Concentration ([Na+]i) in Ischemic Newborn Rabbit Myocardium. This table presents the quantitative changes in intracellular sodium concentration during ischemia and reperfusion, comparing control hearts to those treated with EIPA. |

Key Experimental Protocols

Measurement of Intracellular Sodium ([Na+]i) using Fluorescence Microscopy

This method allows for real-time, single-cell measurement of intracellular sodium.

-

Cell Preparation: Culture cells on glass-bottom dishes suitable for microscopy.

-

Dye Loading: Load cells with a sodium-sensitive fluorescent indicator dye (e.g., Sodium Green, CoroNa Green, Asante Natrium Green-2).[20] This is typically done by incubating cells with the acetoxymethyl (AM) ester form of the dye, which is cell-permeant. Pluronic F-127 is often used to aid in dye solubilization and penetration.[21]

-

Washing: After incubation, wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution) to remove extracellular dye.

-

Imaging: Mount the dish on an inverted fluorescence microscope equipped with a suitable filter set (e.g., Ex/Em = 490/535 nm) and a sensitive camera.[14][20] Acquire baseline fluorescence images.

-

Experimental Treatment: Perfuse the cells with a buffer containing this compound at the desired concentration and acquire time-lapse images to monitor changes in fluorescence intensity, which correlate with changes in [Na+]i.

-

Calibration: At the end of the experiment, calibrate the fluorescence signal to absolute [Na+]i concentrations. This is achieved by treating the cells with ionophores (e.g., a combination of gramicidin and CCCP) in buffers with known external sodium concentrations.[22][20] The ionophores equilibrate the intracellular and extracellular sodium concentrations, allowing for the creation of a standard curve of fluorescence intensity versus [Na+].[20]

Measurement of Intracellular pH (pHi)

-

Cell Preparation and Dye Loading: Seed cells in 96-well black plates. Load with a pH-sensitive fluorescent dye such as BCECF-AM according to the manufacturer's instructions.[14]

-

Treatment: Treat cells with EIPA for the desired duration.

-

Fluorescence Measurement: Replace the culture medium with a buffer (e.g., HHBS). Measure fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/535 nm).[14] A decrease in fluorescence value typically indicates acidification (a decrease in pHi).[14]

Cell Viability and Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed cells (e.g., A549, H1299) in 96-well plates.[14]

-

Treatment: Treat the cells with a range of EIPA concentrations for a specified period (e.g., 72 hours).[14]

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow viable cells to convert the MTT into formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental procedures discussed.

Figure 1: Mechanism of EIPA inhibiting the Na+/H+ Exchanger 1 (NHE1).

References

- 1. EIPA | CAS:1154-25-2 | Inhibits TRPP3-mediated currents; also inhibits the Na+/H+ exchanger (NHE) | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Repeated Administration of Inhibitors for Ion Pumps Reduce Markedly Tumor Growth in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. An inhibitor of Na(+)/H(+) exchanger (NHE), ethyl-isopropyl amiloride (EIPA), diminishes proliferation of MKN28 human gastric cancer cells by decreasing the cytosolic Cl(-) concentration via DIDS-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. Macropinocytosis of protein is an amino acid supply route in Ras-transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use-dependent block of atrial sodium current by ethylisopropylamiloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ethylisopropylamiloride Diminishes Changes in Intracellular Na, Ca and pH in Ischemic Newborn Myocardium [escholarship.org]

- 13. 31P NMR and triple quantum filtered 23Na NMR studies of the effects of inhibition of Na+/H+ exchange on intracellular sodium and pH in working and ischemic hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]